methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate
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Overview
Description
Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties . The structure of this compound includes a benzimidazole core, which is a well-established pharmacophore in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions . Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .
Scientific Research Applications
Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(pyridin-3-yl)-1H-benzimidazole: Shares a similar core structure but lacks the ester group.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Uniqueness: Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate is unique due to its ester functional group, which can enhance its solubility and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)9-4-5-11-12(7-9)17-13(16-11)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
RGNPZGMDQFSNCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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